

Application Notes and Protocols: "New Red" BODIPY Dyes for Biomolecule Conjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *New Red*

Cat. No.: *B12360722*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of **"New Red"** BODIPY-based fluorescent dyes to biomolecules, a critical process for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1][2][3] This document focuses on the use of amine-reactive (N-hydroxysuccinimidyl ester) and thiol-reactive (maleimide) derivatives of red-emitting BODIPY dyes for labeling proteins, antibodies, and oligonucleotides.

Introduction to "New Red" BODIPY Dyes

"New Red" BODIPY dyes are a class of fluorescent labels characterized by their bright, photostable, and environmentally insensitive fluorescence in the red region of the spectrum.[4][5] These dyes possess a boron-dipyrromethene core, which imparts excellent photophysical properties, including high quantum yields and narrow emission spectra.[2][3] Their red-shifted excitation and emission profiles are advantageous for biological applications, as they minimize autofluorescence from cellular components and allow for deeper tissue penetration.[6][7]

The **"New Red"** BODIPY dyes are available with a variety of reactive functional groups, most commonly N-hydroxysuccinimidyl (NHS) esters for targeting primary amines on proteins and maleimides for reacting with free sulfhydryl groups on cysteines.[8] This versatility allows for the straightforward and efficient labeling of a wide array of biomolecules.

Data Presentation

Photophysical Properties of a Representative "New Red" BODIPY Dye (BDP TR)

Property	Value	Reference
Dye Name	BDP TR (BODIPY TR)	[4][5]
Excitation Maximum (Ex)	~589 nm	[5]
Emission Maximum (Em)	~616 nm	[5]
Molar Extinction Coefficient (ϵ)	~70,000 M ⁻¹ cm ⁻¹	
Reactive Group	NHS Ester or Maleimide	[8]
Solubility	DMSO, DMF	[5]

Recommended Molar Excess of "New Red" BODIPY Dye for Protein Labeling

Biomolecule	Recommended Molar Excess of Dye	Desired Degree of Labeling (DOL)
Antibodies	5-15 fold	2-6
Other Proteins	8-20 fold	1-4
Peptides	1.5-5 fold	1

Note: The optimal molar excess should be determined empirically for each specific biomolecule and desired DOL.[4]

Experimental Protocols

Protocol 1: "New Red" BODIPY-NHS Ester Conjugation to Proteins (e.g., Antibodies)

This protocol describes the labeling of primary amines in proteins with a "New Red" BODIPY-NHS ester.

Materials:

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **"New Red"** BODIPY-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

- Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
- Dye Preparation: Immediately before use, dissolve the **"New Red"** BODIPY-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[\[4\]](#)
- Reaction Setup: a. Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of the Labeling Buffer.[\[5\]](#) b. Calculate the required volume of the dye solution based on the desired molar excess (see table above). c. Slowly add the dye solution to the protein solution while gently vortexing.[\[4\]](#)
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.[\[5\]](#)
- Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[\[5\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.[\[4\]](#)

- Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~589 nm).[4]

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[9][10]

- Protein Concentration (M) = $[A_{280} - (A_{\text{max}} * CF)] / \epsilon_{\text{protein}}$
 - A_{280} = Absorbance of the conjugate at 280 nm
 - A_{max} = Absorbance of the conjugate at the dye's maximum absorption wavelength
 - CF = Correction factor (A_{280} of the free dye / A_{max} of the free dye)
 - $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm
- Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - ϵ_{dye} = Molar extinction coefficient of the dye at its absorption maximum
- DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: "New Red" BODIPY-Maleimide Conjugation to Peptides or Proteins

This protocol is for labeling free sulfhydryl groups with a "New Red" BODIPY-maleimide.

Materials:

- Peptide or protein with a free cysteine residue
- "New Red" BODIPY-Maleimide
- Anhydrous DMSO or DMF
- Conjugation Buffer: pH 7.0-7.5 (e.g., PBS with 10 mM EDTA)

- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
- Purification supplies (e.g., HPLC or dialysis)

Procedure:

- Peptide/Protein Preparation: Dissolve the peptide or protein in the conjugation buffer. If the sulfhydryl groups are oxidized, reduction may be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
- Dye Preparation: Prepare a 10 mM stock solution of the **"New Red"** BODIPY-maleimide in anhydrous DMSO or DMF.
- Reaction Setup: Add a 10-20 fold molar excess of the dye solution to the peptide/protein solution while gently vortexing.[\[11\]](#)
- Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[11\]](#)
- Purification: Purify the conjugate using reverse-phase HPLC for peptides or size-exclusion chromatography/dialysis for proteins to remove unreacted dye.

Protocol 3: "New Red" BODIPY Labeling of Amino-Modified Oligonucleotides

This protocol outlines the post-synthetic labeling of an amino-modified oligonucleotide with a **"New Red"** BODIPY-NHS ester.[\[12\]](#)

Materials:

- Amino-modified oligonucleotide
- **"New Red"** BODIPY-NHS Ester
- Anhydrous DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

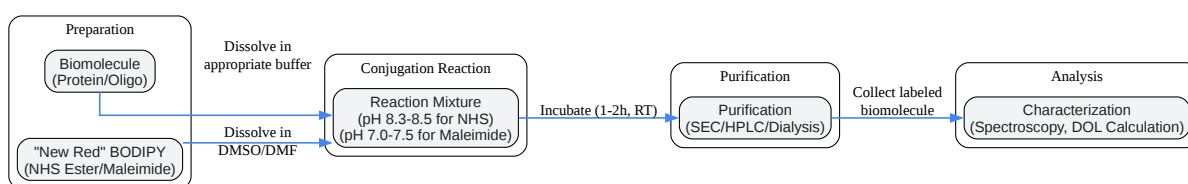
- Purification supplies (e.g., HPLC or gel electrophoresis)

Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer.
- Dye Preparation: Prepare a stock solution of the "**New Red**" BODIPY-NHS ester in anhydrous DMSO or DMF.
- Reaction Setup: Add a 20-50 fold molar excess of the dye solution to the oligonucleotide solution.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). Dual HPLC purification is highly recommended for high purity.

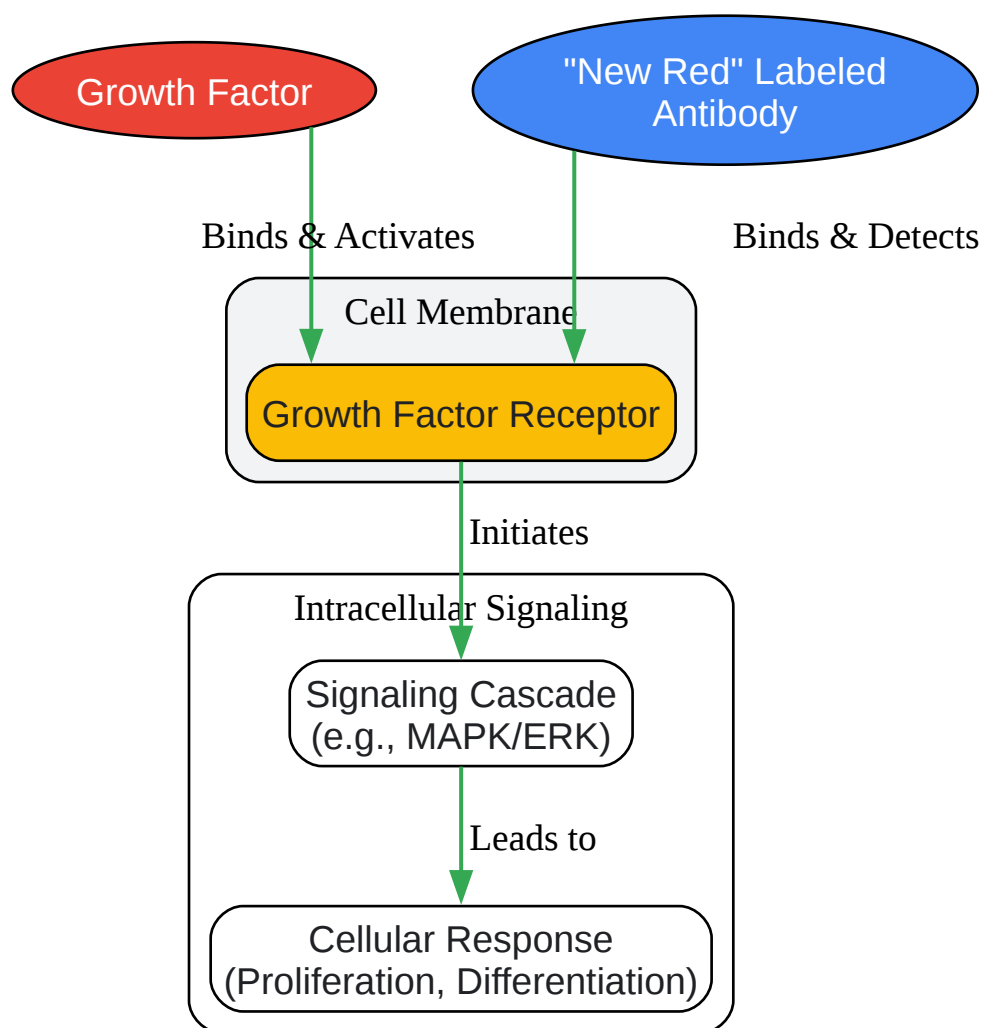
[12]

Mandatory Visualizations



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Caption: Workflow for the conjugation of "**New Red**" BODIPY dyes to biomolecules.



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Caption: Detection of a cell surface receptor using a **"New Red"** labeled antibody.

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- To cite this document: BenchChem. [Application Notes and Protocols: "New Red" BODIPY Dyes for Biomolecule Conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360722#new-red-conjugation-to-biomolecules]

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